2-Bromo-5-(pentafluorosulfanyl)aniline: A Bifunctional Scaffold for Next-Generation Fluorinated Therapeutics and Agrochemicals
2-Bromo-5-(pentafluorosulfanyl)aniline: A Bifunctional Scaffold for Next-Generation Fluorinated Therapeutics and Agrochemicals
Introduction
As a Senior Application Scientist, I frequently encounter the limitations of traditional bioisosteres in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. The pentafluorosulfanyl (-SF5) group, often termed the "super-trifluoromethyl" group, has emerged as a transformative moiety in medicinal chemistry and agrochemical development[1][2].
Among the most versatile building blocks for introducing this moiety is 2-Bromo-5-(pentafluorosulfanyl)aniline (CAS: 1211537-51-7) [3]. This molecule offers orthogonal reactivity: an electron-deficient aniline nitrogen and a highly reactive C-2 bromide. This technical guide details the physicochemical advantages of this scaffold, the causality behind its synthetic workflows, and its applications in drug discovery.
Physicochemical Profiling: The SF5 Advantage
The structural uniqueness of the -SF5 group lies in its octahedral geometry, extreme electronegativity, and high lipophilicity. When positioned para to the aniline nitrogen, it exerts a profound inductive effect.
Table 1: Comparative Physicochemical Properties of Bioisosteres
| Property | -SF5 | -CF3 | -t-Butyl | Impact on Drug Design |
| Hammett Constant (σp) | 0.68 | 0.54 | -0.20 | Lowers pKa of adjacent amines; increases H-bond donor acidity. |
| Lipophilicity (Hansch π) | 1.51 | 0.88 | 1.98 | Enhances membrane permeability and passive diffusion. |
| Volume (ų) | 36.3 | 21.3 | 34.7 | Octahedral bulk perfectly fills deep hydrophobic pockets. |
| Metabolic Stability | Extremely High | High | Moderate | Steric shielding prevents CYP450-mediated oxidative degradation. |
Causality in Design: Why choose -SF5 over -CF3? The larger volume and higher lipophilicity of the -SF5 group allow for tighter binding in hydrophobic target sites (e.g., in kinase inhibitors or ion channel modulators) while its strong electron-withdrawing nature prevents metabolic N-dealkylation[2][4].
Orthogonal Reactivity and Synthetic Utility
The bifunctional nature of 2-Bromo-5-(pentafluorosulfanyl)aniline allows for divergent synthetic pathways. The C-2 bromide is primed for palladium-catalyzed oxidative addition, while the N-1 amine, though sterically hindered and electronically deactivated by the para-SF5 group, can participate in Buchwald-Hartwig aminations or acylations under specific catalytic conditions.
Divergent synthetic pathways of 2-Bromo-5-(SF5)aniline exploiting its orthogonal reactivity.
Experimental Workflow: Synthesis of SF5-Indoles
Indoles are privileged scaffolds in medicinal chemistry. Synthesizing 5-SF5 or 6-SF5 indoles typically requires harsh conditions, but starting with 2-Bromo-5-(pentafluorosulfanyl)aniline allows for a mild, two-step Sonogashira/cyclization sequence[5].
Causality in Experimental Choices:
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Catalyst Selection (Pd(PPh3)2Cl2 + CuI): The C-2 bromide is sterically accessible but electronically influenced by the meta-SF5 group. A robust Pd(II) precatalyst paired with CuI ensures efficient generation of the copper acetylide intermediate.
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Base Selection (Triethylamine): Et3N acts as both the solvent and the base. It is sufficiently basic to deprotonate the terminal alkyne but mild enough to prevent nucleophilic degradation of the SF5 group.
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Cyclization Catalyst (PtCl2): Platinum(II) chloride is a highly carbophilic Lewis acid. It selectively activates the alkyne π-system, facilitating intramolecular nucleophilic attack by the deactivated aniline nitrogen.
Self-Validating Protocol:
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Degassing: Charge an oven-dried Schlenk flask with 2-Bromo-5-(pentafluorosulfanyl)aniline (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%). Evacuate and backfill with Argon (3x) to prevent oxidative homocoupling of the alkyne (Glaser coupling).
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Coupling: Add anhydrous triethylamine (0.2 M) and the terminal alkyne (1.2 equiv). Stir at 80°C for 12 hours.
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Workup: Filter through Celite, concentrate, and purify via flash chromatography to isolate the 2-alkynyl-5-(SF5)aniline intermediate.
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Cyclization: Dissolve the intermediate in anhydrous toluene (0.1 M). Add PtCl2 (5 mol%) and heat to 100°C for 8 hours. The carbophilic activation drives the 5-endo-dig cyclization.
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Validation: Monitor completion via LC-MS. The product will show a distinct [M+H]+ peak corresponding to the cyclized indole, with a characteristic 19F NMR AB4 spin system (a pentet-doublet splitting pattern around +84 ppm and +62 ppm) confirming the intact SF5 group.
Experimental Workflow: Buchwald-Hartwig Amination
The synthesis of diarylamines (e.g., analogs of flufenamic acid) requires overcoming the poor nucleophilicity of the SF5-substituted aniline[4].
Causality in Experimental Choices:
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Ligand Selection (XPhos): XPhos is a bulky, electron-rich biaryl phosphine. It accelerates the reductive elimination step—the typical bottleneck when coupling electron-deficient anilines.
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Base Selection (NaOtBu): A strong alkoxide base is required to deprotonate the weakly acidic aniline during the catalytic cycle, ensuring efficient coordination to the Pd center.
Self-Validating Protocol:
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Preparation: In a glovebox, combine 2-Bromo-5-(pentafluorosulfanyl)aniline (1.0 equiv), the aryl halide partner (1.1 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv) in a sealed vial.
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Reaction: Add anhydrous toluene (0.2 M). Heat the mixture at 100°C for 16 hours.
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Workup: Quench with saturated aqueous NH4Cl to neutralize the strong base. Extract with EtOAc, dry over Na2SO4, and concentrate.
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Validation: Confirm the C-N bond formation via 1H NMR (disappearance of the primary amine protons and appearance of a broad singlet ~8.0 ppm for the secondary amine) and HRMS.
Applications in Drug Discovery and Crop Protection
Mechanistic impact of the SF5 group on pharmacokinetic and pharmacodynamic profiles.
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Pharmaceuticals: The SF5 group has been successfully integrated into analogs of flufenamic acid and disease-modifying anti-rheumatic drugs (DMARDs) like Teriflunomide[4][6]. The incorporation of the SF5 moiety significantly improves inhibition of targets like human dihydroorotate dehydrogenase (HDHODH) and aldo-keto reductase 1C3 (AKR1C3) by perfectly filling hydrophobic binding pockets while increasing the metabolic half-life[4][6].
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Agrochemicals: In crop protection, 2-Bromo-5-(pentafluorosulfanyl)aniline is a precursor to meta-diamide insecticides (e.g., Broflanilide analogs)[1]. The high lipophilicity of the SF5 group enhances cuticular penetration in insects, leading to superior insecticidal activity and excellent selectivity profiles[1].
Conclusion
2-Bromo-5-(pentafluorosulfanyl)aniline is not merely a chemical curiosity; it is a highly engineered scaffold designed to solve modern challenges in medicinal and agricultural chemistry. By understanding the causality behind its orthogonal reactivity and the profound physicochemical shifts induced by the SF5 group, scientists can rationally design next-generation therapeutics with optimized ADME profiles and unprecedented target affinities.
References
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Title: The Pentafluorosulfanyl Group (SF5) Source: Rowan Scientific URL: [Link]
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Title: Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides Source: Molecules / NIH PMC URL: [Link]
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Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles Source: ACS Organic & Inorganic Au URL: [Link]
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Title: Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities Source: Bioorganic & Medicinal Chemistry Letters / NIH PMC URL: [Link]
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Title: Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds Source: ChemMedChem URL: [Link]
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- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 1211537-51-7 | 2-Bromo-5-(pentafluoro-l6-sulfanyl)aniline - AiFChem [aifchem.com]
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